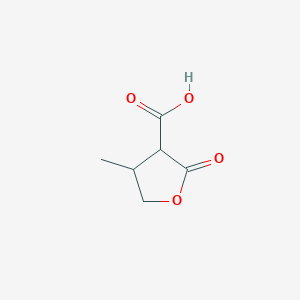

4-Methyl-2-oxooxolane-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O4 |

|---|---|

Molecular Weight |

144.12 g/mol |

IUPAC Name |

4-methyl-2-oxooxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H8O4/c1-3-2-10-6(9)4(3)5(7)8/h3-4H,2H2,1H3,(H,7,8) |

InChI Key |

IQEBRENRSCYIIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Oxooxolane 3 Carboxylic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. pearson.comamazonaws.com This process is guided by identifying strategic bonds to break, known as disconnections, which correspond to reliable forward chemical reactions.

Principles of Polar and Radical Retrosynthetic Analysis Applied to Lactone-Carboxylic Acid Systems

The retrosynthesis of 4-Methyl-2-oxooxolane-3-carboxylic acid can be approached through both polar and radical disconnection strategies.

Polar Analysis: This approach focuses on disconnecting bonds between atoms with a significant difference in electronegativity. For the target lactone, a key polar disconnection is the ester bond of the lactone itself. This leads to a hydroxy-carboxylic acid precursor. Further disconnections can be made adjacent to the carbonyl groups, guided by the reactivity of enolates and carbonyl compounds.

Radical Analysis: A radical-based retrosynthesis might involve the disconnection of a C-C bond formed through a radical cyclization event. For instance, a polar radical crossover cycloaddition (PRCC) mechanism has been proposed for the synthesis of γ-butyrolactones. acs.org This process involves the single-electron oxidation of an alkene to form a cation radical, which then reacts with a carboxylic acid. The resulting radical intermediate undergoes a 5-exo-trig cyclization to form the lactone ring. acs.org

Functional Group Interconversions (FGI) and Retrons in Synthetic Planning

Functional Group Interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction. ub.eduimperial.ac.uk For the synthesis of this compound, several FGIs can be envisioned:

Lactone from Hydroxy Acid: The lactone can be retrosynthetically disconnected to a γ-hydroxy carboxylic acid. This is a common FGI, as the forward reaction, an intramolecular esterification, is a reliable method for forming five- and six-membered lactones. masterorganicchemistry.comyoutube.com

Carboxylic Acid from Other Functional Groups: The carboxylic acid group could be derived from the oxidation of a primary alcohol or an aldehyde, or the hydrolysis of a nitrile or an ester. youtube.com

A "retron" is a structural subunit that suggests a specific synthetic transformation. In the target molecule, the γ-lactone moiety is a key retron, immediately suggesting a cyclization of a γ-hydroxy carboxylic acid or a related derivative.

Identification of Key Synthons for Oxolane-Carboxylic Acid Construction

Synthons are idealized fragments resulting from a disconnection that may not be actual reagents but represent the reactive species required for the corresponding synthetic step. numberanalytics.com For the construction of the this compound skeleton, key synthons include:

| Synthon | Corresponding Reagent(s) |

| Carboxylate anion equivalent at C-3 | Enolate of a malonic ester derivative |

| Electrophilic carbon at C-2 (carbonyl) | Acyl halide or ester |

| Electrophilic carbon at C-5 | Epoxide or α,β-unsaturated ester |

| Nucleophilic carbon at C-4 | Organocuprate or Grignard reagent |

Classical and Convergent Synthesis Approaches

The synthesis of this compound can be achieved through both classical linear sequences and more efficient convergent strategies where different fragments of the molecule are synthesized separately and then combined.

Esterification of Carboxylic Acid Precursors

A primary method for the synthesis of esters and lactones involves the condensation of a carboxylic acid with an alcohol. researchgate.net

Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. masterorganicchemistry.comorganic-chemistry.org This equilibrium-controlled process is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comorganic-chemistry.org

Intramolecular Fischer Esterification (Lactonization):

When the carboxylic acid and alcohol functionalities are present in the same molecule, an intramolecular Fischer esterification can occur to form a cyclic ester, known as a lactone. masterorganicchemistry.comyoutube.com This method is particularly effective for the synthesis of five- and six-membered lactone rings. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the lactone. masterorganicchemistry.com

Carbodiimide-Mediated Coupling (DCC, EDCI)

Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are powerful dehydrating agents widely employed in the formation of amide and ester bonds. creative-proteomics.comchemistrysteps.com Their utility extends to the synthesis of lactones via intramolecular cyclization of hydroxy-carboxylic acids. In this context, the synthesis of a 4-methyl-γ-butyrolactone derivative would proceed from a suitable γ-hydroxy carboxylic acid precursor.

The mechanism involves the activation of the carboxylic acid group by the carbodiimide (B86325). The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.cominterchim.fr This intermediate is an excellent leaving group, facilitating nucleophilic attack by the hydroxyl group within the same molecule to form the stable five-membered lactone ring. chemistrysteps.com

EDCI is often preferred for biochemical applications due to its water solubility and the ease of removal of its urea (B33335) byproduct through aqueous extraction. peptide.comthermofisher.com DCC, while insoluble in water, is effective in organic solvents, but its dicyclohexylurea (DCU) byproduct is also largely insoluble in many organic solvents, which can simplify purification via filtration. peptide.comthermofisher.com To minimize potential side reactions or racemization, especially in complex molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be incorporated. peptide.com

Table 1: Comparison of Common Carbodiimide Coupling Agents

| Feature | DCC (N,N'-dicyclohexylcarbodiimide) | EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

|---|---|---|

| Solubility | Soluble in organic solvents (e.g., DCM, THF) creative-proteomics.com | Water-soluble creative-proteomics.cominterchim.fr |

| Byproduct | Dicyclohexylurea (DCU), insoluble in most solvents peptide.com | Water-soluble urea derivative interchim.fr |

| Removal of Byproduct | Filtration peptide.com | Aqueous extraction peptide.com |

| Primary Use | Organic synthesis, peptide synthesis in non-aqueous media thermofisher.com | Bioconjugation, aqueous-phase couplings creative-proteomics.comthermofisher.com |

Ring-Forming Reactions via Michael Addition-Cyclization Sequences

Ring-forming reactions that proceed through a Michael addition followed by an intramolecular cyclization represent a robust strategy for synthesizing γ-butyrolactone structures. rsc.orgdocumentsdelivered.com This sequence allows for the convergent assembly of the carbon skeleton and subsequent ring closure in a single pot or a stepwise fashion. The key is the strategic design of a precursor molecule containing both a Michael acceptor and a nucleophile poised to cyclize after the initial conjugate addition. An intramolecular Michael addition has been reported as a convenient and efficient method for generating benzyl-γ-butyrolactone derivatives under mild conditions. rsc.org

Base-Catalyzed Approaches (e.g., using Sodium Hydride and Methyl Acrylate)

A classic and effective approach to forming substituted γ-butyrolactones involves a base-catalyzed Michael addition-cyclization cascade. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for generating the necessary nucleophiles.

For the synthesis of a molecule like this compound, a plausible route involves the reaction of a malonic ester derivative with a crotonate ester (e.g., methyl crotonate). The reaction sequence would be as follows:

Deprotonation: Sodium hydride deprotonates the α-carbon of a dialkyl malonate, creating a stabilized enolate.

Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of methyl crotonate in a conjugate addition. This step introduces the methyl group at the eventual C4 position of the lactone ring.

Intramolecular Cyclization (Dieckmann-type condensation): The resulting intermediate, which now contains two ester functionalities, undergoes an intramolecular nucleophilic acyl substitution. An enolate formed from the malonate portion attacks one of the carboxyl groups, leading to cyclization and elimination of an alkoxide.

Hydrolysis and Decarboxylation: Saponification of the remaining ester group followed by acidification and heating would lead to the final this compound.

This approach is highly versatile, as the choice of the Michael acceptor and the malonic ester derivative can be varied to produce a wide range of substituted lactones.

Cyclocondensation Strategies

Cyclocondensation reactions provide a direct route to heterocyclic structures like γ-butyrolactones by combining two or more molecules in a reaction that forms a ring. These strategies are often characterized by their efficiency in building molecular complexity. For instance, the synthesis of disubstituted γ-butyrolactones has been achieved through a multicomponent reaction involving aldehydes, Meldrum's acid, and sulfoxonium ylides under mild conditions. rsc.org

A relevant strategy is the Knoevenagel-type condensation. Research into the synthesis of related methyl 4-oxo-dihydrofuran-3-carboxylates has utilized a base-induced Knoevenagel-type condensation as a key step. researchgate.net A potential pathway to this compound using this logic could involve the condensation of a pyruvate (B1213749) derivative with a compound containing an activated methylene (B1212753) group, followed by reduction and lactonization. Another approach involves the condensation of γ-butyrolactone itself with aldehydes to form α-substituted derivatives, which can then be further modified. acs.orgresearchgate.net

Modern Synthetic Advancements and Techniques

Modern organic synthesis continues to seek more efficient, selective, and environmentally benign methods. The development of advanced catalytic systems is at the forefront of these efforts, enabling reactions that were previously difficult or inefficient.

Catalytic Strategies in Lactone and Carboxylic Acid Formation

Catalysis offers numerous advantages in the synthesis of lactones and carboxylic acids, including milder reaction conditions, higher yields, and improved stereoselectivity. Recent advancements include photoredox catalysis for the synthesis of γ-lactones from alkenes and unsaturated acids, and copper-catalyzed oxidative cycloadditions. acs.orgorganic-chemistry.org These methods provide novel pathways for constructing the lactone ring with high functional group tolerance.

Phase-Transfer Catalysis (PTC) in Related Systems

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.orgwikipedia.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting an ionic reactant (e.g., an anion from the aqueous phase) into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.orgoperachem.com

In the context of synthesizing this compound or its precursors, PTC could be particularly useful for alkylation steps. For example, in a Michael addition-cyclization sequence, the initial enolate could be generated by an aqueous base (e.g., NaOH) and then shuttled into the organic phase containing the Michael acceptor by a phase-transfer catalyst. This avoids the need for strong, anhydrous bases like sodium hydride and can lead to milder reaction conditions, simplified workup procedures, and reduced waste. crdeepjournal.org

Table 2: Potential Application of PTC in Lactone Synthesis

| Synthetic Step | Traditional Method | PTC Approach | Advantages of PTC |

|---|---|---|---|

| Alkylation of Malonate | Use of NaH or NaOEt in anhydrous alcohol/ether | Alkyl halide in organic solvent, NaOH in water, PTC catalyst (e.g., R₄N⁺X⁻) | Avoids anhydrous conditions; uses inexpensive bases; safer operation. crdeepjournal.orgwikipedia.org |

| Michael Addition | Strong base (NaH) in anhydrous solvent (THF) | Michael acceptor in organic solvent, aqueous base, PTC catalyst | Milder conditions; easier workup; potential for improved selectivity. operachem.com |

Stereoselective Synthesis

The presence of multiple stereocenters in this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure products.

Enantioselective synthesis of chiral γ-butyrolactones has been achieved through various catalytic methods. pressbooks.pub For instance, chromium-catalyzed enantioselective carbonyl allylation followed by lactonization has been used to produce enantioenriched α-exo-methylene γ-butyrolactones. researchgate.net A similar strategy could be envisioned for the synthesis of the target molecule.

Organocatalysis has also proven effective. For example, a chiral bifunctional amine-squaramide catalyst has been used for the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, yielding optically active γ-substituted butyrolactams with high enantioselectivity. google.com The principles of this approach could potentially be adapted for the synthesis of the oxolane-3-carboxylic acid.

The Sharpless asymmetric epoxidation is a well-established method for introducing chirality, which can then be elaborated to the desired lactone. pressbooks.pub

Diastereoselective synthesis is crucial for controlling the relative stereochemistry of the substituents on the oxolane ring. A double Reformatsky reaction has been employed for the diastereoselective synthesis of pentasubstituted γ-butyrolactones, establishing three contiguous stereocenters with high selectivity. acs.org

Samarium(II) iodide-mediated ketyl-alkene coupling reactions have also been used for the one-step diastereoselective synthesis of γ-aminoalkyl-substituted γ-butyrolactones. nih.gov Furthermore, diastereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids has been achieved using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, highlighting the power of multicomponent reactions in controlling stereochemistry. nih.gov These strategies, while not directly applied to the target molecule, offer valuable insights into achieving diastereocontrol in related systems.

Continuous Flow Reactor Applications in Preparation

Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and process control. The synthesis of γ-butyrolactone scaffolds from renewable resources like fumaric and itaconic acids has been successfully demonstrated in a continuous-flow photoreactor. acs.org This photosensitized addition of alcohols proceeds with quantitative conversion of the starting materials. acs.org

A continuous-flow process for the synthesis of polysubstituted γ-butyrolactones using enzymatic cascade catalysis has also been developed. researchgate.net This method utilizes engineered enzymes in microfluidic reactors to achieve high space-time yields and excellent stereoselectivity. researchgate.net The application of such a system to the synthesis of this compound could be a promising avenue for its efficient and sustainable production. Industrial production of γ-butyrolactone often involves the catalytic dehydrogenation of 1,4-butanediol (B3395766) in a gaseous phase, a process well-suited for continuous flow operation. google.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging | Generally straightforward |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes |

| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters |

| Reaction Time | Can be long | Often shorter due to enhanced heat and mass transfer |

Bio-inspired and Biomimetic Synthetic Strategies

Nature provides a rich source of inspiration for the synthesis of complex molecules. γ-Butyrolactones are a class of signaling molecules in some bacteria, and their biosynthesis can inform synthetic strategies. nih.gov The biosynthesis of these natural products often involves enzymatic cascades that proceed with high stereoselectivity. nih.gov

For example, the biosynthesis of SCB hormones, a type of γ-butyrolactone, involves a key reduction step catalyzed by a ketoreductase. nih.gov A biocatalytic approach could be employed for the synthesis of this compound, potentially using an engineered enzyme to control the stereochemistry at the 4-position. The conversion of 4-hydroxybutyric acid, which can be produced through fermentation, to γ-butyrolactone via acid treatment is another example of a bio-based route. nih.gov

Chemical Reactivity and Transformations of 4 Methyl 2 Oxooxolane 3 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group in 4-Methyl-2-oxooxolane-3-carboxylic acid is a primary site for a variety of chemical transformations, including acid-base reactions, derivatization, reduction, and substitution reactions.

Acid-Base Equilibrium and Salt Formation

Due to its acidic nature, this compound readily engages in acid-base reactions. libretexts.org When treated with a base, such as an alkali metal hydroxide (B78521) or an amine, it undergoes deprotonation to form the corresponding carboxylate salt. libretexts.org These salts often exhibit increased water solubility compared to the parent acid due to their ionic character. libretexts.org The position of the equilibrium is dependent on the solvent system used. pageplace.de

Table 1: Acid-Base Reaction of this compound

| Reactant | Product | General Reaction |

| This compound | Carboxylate Salt | RCO₂H + Base ⇌ RCO₂⁻ Base⁺ + H₂O |

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding ester or amide derivatives. Esterification is typically achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. openstax.orgyoutube.comlibretexts.org This reaction is reversible and often requires conditions that favor the formation of the ester, such as using the alcohol as the solvent to drive the equilibrium forward. libretexts.org

Amidation, the formation of an amide, can be accomplished by reacting the carboxylic acid with an amine. youtube.com This direct reaction can be challenging as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures to drive off water, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. openstax.orglibretexts.org

Table 2: Esterification and Amidation of this compound

| Reaction | Reactants | Conditions | Product |

| Esterification | This compound, Alcohol | Acid Catalyst | Ester |

| Amidation | This compound, Amine | Heat or DCC | Amide |

Reduction of the Carboxylic Acid Group

The carboxylic acid group can be reduced to a primary alcohol. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the carboxylic acid to the corresponding alcohol. chemistrysteps.comharvard.edulibretexts.org It's important to note that milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. chemistrysteps.comyoutube.com Borane (BH₃) is another reagent that can be used for this reduction. harvard.eduresearchgate.net The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol and cannot be isolated. chemistrysteps.comlibretexts.org

Table 3: Reduction of this compound

| Reagent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Borane (BH₃) | Primary Alcohol |

Alpha-Halogenation Reactions (e.g., Hell-Volhard-Zelinskii Reaction)

The α-carbon of this compound can be halogenated, most commonly via the Hell-Volhard-Zelinskii (HVZ) reaction. organic-chemistry.orgalfa-chemistry.combyjus.com This reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus (P) or phosphorus tribromide (PBr₃). organic-chemistry.orgalfa-chemistry.combyjus.com The reaction proceeds by first converting the carboxylic acid to an acyl bromide. organic-chemistry.orgmasterorganicchemistry.com This intermediate can then tautomerize to its enol form, which readily reacts with bromine at the α-position. masterorganicchemistry.comlibretexts.org The resulting α-bromo acyl bromide can then be hydrolyzed to the α-bromo carboxylic acid. masterorganicchemistry.com This method is specific for α-bromination and chlorination and does not work for fluorination or iodination. alfa-chemistry.combyjus.com

Decarboxylative Reactions in Organic Synthesis

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation in organic synthesis. masterorganicchemistry.com For simple carboxylic acids, this reaction is generally difficult. However, the presence of a carbonyl group at the β-position (a β-keto acid) facilitates decarboxylation upon heating, proceeding through a cyclic transition state to form an enol intermediate. masterorganicchemistry.com While this compound is an α-substituted lactone, specific conditions or derivatization might be necessary to promote decarboxylation, which is a key strategy in various synthetic pathways. princeton.edu Recent advances have also explored decarboxylative functionalization through radical-mediated processes. nih.gov

Reactions of the Lactone Ring System

The lactone ring, a cyclic ester, in this compound also possesses characteristic reactivity. Lactones can undergo ring-opening reactions under various conditions. For instance, treatment with a strong nucleophile, like a Grignard reagent, can lead to the opening of the lactone ring. rsc.org Furthermore, some substituted oxetane-carboxylic acids have been observed to be unstable and can isomerize to form lactones, highlighting the dynamic nature of these cyclic systems. nih.gov The stability and reactivity of the lactone ring are influenced by ring size, with five- and six-membered rings generally being the most stable. youtube.com

Ring-Opening Reactions

The oxolane ring, a five-membered lactone (cyclic ester), is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is a common feature of strained cyclic esters. The reaction is typically initiated by the attack of a nucleophile at the carbonyl carbon of the lactone. In the case of this compound, the presence of the carboxylic acid group can influence the reaction conditions required for ring-opening.

While specific studies on the ring-opening of this compound are not extensively detailed in the provided search results, the general principles of lactone and more broadly, oxetane (B1205548) and oxirane ring-opening, can be applied. The opening of such rings can be promoted by either acidic or basic conditions. researchgate.netrsc.org For instance, the ring-opening of oxetanes, a four-membered ether ring, often requires activation by a Lewis or Brønsted acid to facilitate nucleophilic attack. researchgate.net Similarly, chromone-3-carboxylic acid undergoes ring expansion upon reaction with carbon nucleophiles, demonstrating a ring-opening and subsequent recyclization pathway. These examples suggest that the oxolane ring in this compound could be opened under similar conditions, leading to the formation of a linear, functionalized product. The specific outcome would depend on the nature of the nucleophile and the reaction conditions employed.

Derivatization Strategies for Functionalization

Derivatization is a crucial strategy for modifying the properties of a molecule for analytical detection or for preparing it for further synthetic steps. gcms.cz For this compound, both the carboxylic acid and the oxolane ring offer sites for derivatization.

Carboxylic Acid Derivatization for Analytical and Synthetic Applications

The carboxylic acid group is a primary target for derivatization, often to increase volatility for gas chromatography (GC) analysis or to introduce a label for detection in liquid chromatography-mass spectrometry (LC-MS). colostate.edunih.gov Common derivatization reactions for carboxylic acids include esterification and silylation. colostate.eduwikipedia.org

Esterification is a widely used method for derivatizing carboxylic acids. gcms.cz The formation of methyl esters is particularly common for GC analysis as it increases the volatility of the analyte. colostate.eduresearchgate.net

(Trimethylsilyl)diazomethane: This reagent is a safer alternative to diazomethane (B1218177) for the methylation of carboxylic acids. nih.govwordpress.com It reacts with carboxylic acids to form methyl esters. chromforum.org The reaction proceeds via protonation of the (trimethylsilyl)diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the methyl group. nih.gov

BF3/Methanol (B129727) and H2SO4/Methanol: These are classic Fischer esterification conditions where a strong acid catalyst is used to promote the reaction between the carboxylic acid and an alcohol (in this case, methanol). gcms.czchromforum.orgresearch-solution.com Boron trifluoride (BF3) in methanol is a common reagent for preparing methyl esters of fatty acids. gcms.czresearch-solution.com Similarly, sulfuric acid (H2SO4) in methanol is also an effective catalyst for this transformation. chromforum.org

Table 1: Reagents for Methyl Ester Formation of Carboxylic Acids

| Reagent | Description | Reference |

|---|---|---|

| (Trimethylsilyl)diazomethane | A safer alternative to diazomethane for the methylation of carboxylic acids. | nih.govwordpress.comchromforum.org |

| BF3/Methanol | A common reagent for preparing methyl esters, particularly of fatty acids. | gcms.czchromforum.orgresearch-solution.com |

| H2SO4/Methanol | A classic strong acid catalyst for Fischer esterification. | chromforum.org |

Silylation involves the introduction of a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group, to a molecule, typically by replacing an active hydrogen in a hydroxyl or carboxylic acid group. wikipedia.orgcolostate.edu This derivatization increases the volatility and thermal stability of the compound for GC analysis. gcms.cz

A variety of silylating agents are available, including bis(trimethylsilyl)acetamide (BSA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). wikipedia.orgsigmaaldrich.com The reaction of a carboxylic acid with a silylating agent like BSA results in the formation of a trimethylsilyl ester. wikipedia.org For molecules with both hydroxyl and carboxylic acid groups, silylation can derivatize both functionalities. chromforum.org

Table 2: Common Silylating Agents

| Reagent | Abbreviation | Use | Reference |

|---|---|---|---|

| Bis(trimethylsilyl)acetamide | BSA | Silylation of alcohols and carboxylic acids. | wikipedia.org |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A powerful silylating agent often used in GC-MS. | sigmaaldrich.com |

Functional Group Interconversions on the Oxolane Ring

Functional group interconversion (FGI) refers to the transformation of one functional group into another. ub.edu On the oxolane ring of this compound, the primary sites for such transformations are the keto group and potentially the carbon backbone of the ring.

As mentioned in section 3.2.2, the keto group can be reduced to a hydroxyl group. Further reactions could then be carried out on this newly formed alcohol. While specific examples for this particular molecule are not available in the provided search results, general organic synthesis principles suggest that this hydroxyl group could be converted into other functionalities, such as halides or amines, through nucleophilic substitution reactions. vanderbilt.edu These transformations would significantly alter the chemical properties of the molecule and open up new avenues for further synthetic modifications.

Mechanistic Investigations of Key Transformations

The mechanistic understanding of reactions involving this compound is largely built upon studies of analogous γ-butyrolactone and carboxylic acid systems. These investigations reveal intricate details of reaction pathways, the nature of transient intermediates, and the influence of structural features on reactivity.

The transformation of this compound can proceed through several distinct reaction pathways, primarily involving the lactone ring and the carboxylic acid group.

One fundamental reaction is the ring-opening of the lactone. This can be initiated by nucleophiles or under acidic or basic conditions. For instance, in the presence of a base, the carboxylic acid is deprotonated to form a carboxylate. Intramolecular or intermolecular nucleophilic attack can then lead to the opening of the lactone ring. The specific pathway is often influenced by the reaction conditions and the nature of the reagents involved.

Decarboxylation is another key transformation. The presence of the β-keto group relative to the carboxylic acid can facilitate decarboxylation upon heating, often proceeding through a cyclic transition state or an enolate intermediate.

Recent advances in catalysis have opened up new reaction pathways. For example, photoredox catalysis can be employed for the synthesis of γ-butyrolactones from allylic alcohols and a CO₂ radical anion source. acs.org The proposed mechanism involves the generation of a radical intermediate that undergoes cyclization. acs.org A general mechanistic pathway for photoredox-catalyzed γ-butyrolactone synthesis starts with the generation of a radical which then adds to an alkene to form an intermediate that is subsequently oxidized to a carbocation. acs.org Nucleophilic attack by the carboxylic acid then yields the γ-butyrolactone. acs.org

Furthermore, N-heterocyclic carbene (NHC) catalysis allows for the generation of homoenolate equivalents from α,β-unsaturated aldehydes, which can then react with other aldehydes to form γ-butyrolactones. ucsb.edu This process involves the formation of a key intermediate where the NHC is bound to the substrate, facilitating the nucleophilic attack. ucsb.edu

The table below summarizes key intermediates in related transformations.

| Reaction Type | Key Intermediate(s) | Precursors | Catalyst/Conditions | Ref |

| Photoredox-Catalyzed Lactonization | Radical cation, Carbon-centered radical | Alkenes, Unsaturated acids | Acridinium (B8443388) photooxidant | acs.org |

| NHC-Catalyzed Annulation | Homoenolate equivalent, Activated carboxylate | Enals, Aldehydes | N-Heterocyclic Carbene | ucsb.edu |

| Selective Monomethylation | Enolate | γ-Butyrolactone | K₂CO₃ / Dimethyl carbonate | chemicalpapers.com |

| Ring-Opening Polymerization | Dimeric sandwich-like chromium complex | rac-β-Butyrolactone | Cr(salphen) | acs.org |

The γ-butyrolactone ring possesses inherent strain, which is a significant driving force for its reactivity, particularly in ring-opening reactions. While γ-butyrolactone is generally less strained and therefore less reactive in ring-opening polymerization compared to β-lactones, the presence of substituents can significantly alter this reactivity. acs.orgicm.edu.pl

The strain energies of lactones are a key factor in their polymerizability. For instance, the strain energy of γ-butyrolactone is considerably lower than that of the more readily polymerizable δ-valerolactone. icm.edu.pl However, the introduction of substituents can modify the ring strain. For example, α-angelica lactone, a derivative of γ-butyrolactone, has a higher ring strain energy, making it more amenable to polymerization. icm.edu.pl

The table below shows the calculated strain energies for different lactones, highlighting the effect of structure on ring strain.

| Lactone | Strain Energy (CBS-Q, kJ/mol) |

| γ-Butyrolactone (γ-BL) | 48.6 |

| α-Angelica lactone (α-AL) | 59.5 |

| δ-Valerolactone (δ-VL) | 63.3 |

Data sourced from literature on lactone polymerization. icm.edu.pl

In the context of this compound, the methyl and carboxylic acid groups can influence the conformation of the ring and its susceptibility to nucleophilic attack. Steric hindrance from the methyl group at the 4-position might affect the trajectory of incoming nucleophiles, while the electronic nature of the carboxylic acid group can influence the stability of intermediates formed during a reaction. The unusual influence of substituents on ring-opening metathesis reactions has been noted in related systems, where both steric and electronic factors dictate the reaction outcome. nih.gov

Catalysis plays a pivotal role in the selective functionalization of γ-butyrolactones and their derivatives. Various catalytic systems have been developed to achieve transformations that would be difficult under thermal conditions.

Metal-catalyzed reactions are widely employed. For instance, chromium(III)-salphen complexes have been shown to catalyze the ring-opening polymerization of racemic β-butyrolactone to produce isotactic enriched poly(hydroxybutyrate). acs.org The proposed mechanism involves the formation of a dimeric sandwich-like structure that controls the stereochemistry of the polymerization. acs.org In other systems, Lewis acids like AlCl₃ can promote Ritter-type ring-opening reactions of γ-butyrolactone fused cyclopropanes. montclair.edu

Biocatalysis offers a green and highly selective approach to the synthesis and modification of γ-butyrolactones. Enzymes such as lipases and aldolases can be used to perform stereoselective transformations. nih.govnih.gov For example, class II aldolases, which utilize a divalent metal ion in their active site, can catalyze the formation of carbon-carbon bonds to produce substituted 2-oxo acids, which can be precursors to functionalized lactones. nih.gov

Organocatalysis has also emerged as a powerful tool. As mentioned earlier, N-heterocyclic carbenes can catalyze the formation of γ-butyrolactones through the generation of homoenolate intermediates. ucsb.edu Another example is the use of a Fukuzumi acridinium photooxidant in combination with a redox-active cocatalyst for the direct synthesis of γ-butyrolactones from alkenes and unsaturated acids via a polar radical crossover cycloaddition (PRCC) mechanism. acs.org

The table below outlines different catalytic approaches and their mechanistic features for reactions related to the target compound.

| Catalyst Type | Example Catalyst | Mechanistic Feature | Application | Ref |

| Metal Catalyst | Cr(III)(salphen) | Dimeric sandwich intermediate for stereocontrol | Ring-opening polymerization | acs.org |

| Biocatalyst | Class II Aldolase | Metal-ion mediated enolate formation | C-C bond formation | nih.gov |

| Organocatalyst | N-Heterocyclic Carbene | Homoenolate generation | Annulation reactions | ucsb.edu |

| Photocatalyst | Acridinium ion | Single electron transfer to generate radical cation | Polar radical crossover cycloaddition | acs.org |

Advanced Analytical and Characterization Methodologies for 4 Methyl 2 Oxooxolane 3 Carboxylic Acid

Spectroscopic Techniques

Spectroscopic methods provide a detailed view of the molecular framework of 4-Methyl-2-oxooxolane-3-carboxylic acid by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy provides key information about the number, connectivity, and chemical environment of the hydrogen atoms.

The acidic proton of the carboxylic acid group is typically the most deshielded, appearing far downfield in the ¹H NMR spectrum, often in the range of 10-12 ppm. libretexts.org This significant downfield shift is due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org Protons on the carbon atom adjacent to the carboxylic acid are also deshielded and are expected to absorb in the 2.5-3.0 ppm region. libretexts.org The presence of a mixture of the carboxylic acid and its corresponding carboxylate can sometimes lead to the appearance of separate sets of peaks for neighboring protons.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 |

| Methine (C3-H) | 3.0 - 4.0 |

| Methine (C4-H) | 2.5 - 3.5 |

| Methyl (C4-CH₃) | 1.0 - 1.5 |

Note: These are estimated ranges and can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid and lactone functionalities.

A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibrations of both the carboxylic acid and the lactone are also prominent. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹ for a dimer, while the lactone C=O stretch is expected at a higher frequency. libretexts.orgspectroscopyonline.com

Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | ~1710 |

| Lactone | C=O Stretch | 1730 - 1780 |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound is expected to readily form ions such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. For carboxylic acids, negative ion mode (ESI-) is often preferred.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. This technique is crucial for confirming the molecular formula of this compound.

Chromatographic Separations and Coupled Techniques

Chromatographic techniques are essential for the separation and purification of compounds from a mixture and can be coupled with mass spectrometry for powerful analytical capabilities. For carboxylic acids like this compound, liquid chromatography (LC) is a common method.

Due to the polarity of the carboxylic acid group, reversed-phase liquid chromatography (RP-LC) may require derivatization to improve retention. nih.gov However, techniques like anion exchange chromatography (AEC) can be used for the direct analysis of underivatized carboxylic acids. nih.gov When coupled with mass spectrometry (LC-MS), these chromatographic methods allow for the sensitive and selective quantification of the compound in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, including derivatives of carboxylic acids. For the analysis of compounds like this compound, derivatization is often a necessary prerequisite to enhance volatility and thermal stability, making them amenable to GC analysis. colostate.edu

Derivatization: A common approach involves converting the carboxylic acid group into a more volatile ester, such as a methyl ester. This can be achieved through various methylation techniques. nih.govnih.gov One such method is the use of methanolic HCl. nih.gov The derivatized analyte is then introduced into the GC system.

Separation and Detection: The sample is vaporized in the heated injector and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a molecular fingerprint. pcbiochemres.com

Data Analysis: The mass spectrum of the derivatized this compound can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for identification. rsc.orgnist.gov The retention time from the gas chromatograph provides an additional layer of confirmation.

A typical GC-MS analysis of carboxylic acid derivatives would involve the following parameters, which can be optimized for the specific analyte:

| Parameter | Typical Setting |

| Column | HP-5MS 50-m × 0.25-mm (i.d.) capillary column with 5% phenyl poly(methylsiloxane) (0.25-µm film thickness) scispace.com |

| Oven Temperature Program | Initial temperature of 60°C (held for 2 min), ramped to 250°C at 8°C/min (held for 2 min) scispace.com |

| Carrier Gas | Helium at a flow rate of 1 mL/min scispace.com |

| Injector Temperature | 250°C scispace.com |

| Mass Spectrometer | Electron Impact (EI) ionization at 70 eV, scanning a mass range of m/z 40–350 scispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS / UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-performance counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful techniques for analyzing non-volatile and thermally labile compounds like this compound in their native or derivatized form. nih.govresearchgate.net

Chromatographic Separation: In LC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid material (stationary phase). The separation is based on the analyte's affinity for the stationary and mobile phases. Reversed-phase chromatography, with a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for carboxylic acids. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of complex mixtures. nih.gov

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. ESI generates gas-phase ions from the liquid sample, which are then analyzed by the mass spectrometer. For carboxylic acids, negative-ion ESI is often preferred as they readily deprotonate to form [M-H]⁻ ions. chromforum.org Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific precursor-to-product ion transitions. nih.gov

Research Findings: Studies have demonstrated the successful analysis of various carboxylic acids using UPLC-MS/MS. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can enhance detection sensitivity. nih.govresearchgate.net The developed methods often show excellent linearity and low limits of detection, in the femtomole to picomole range. nih.govresearchgate.net

| Parameter | Example UPLC-MS/MS Setting for Carboxylic Acid Analysis nih.gov |

| Column | Agilent SB-C18 RRHD (100 × 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 1 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Advanced Separation Techniques (e.g., GCxGC-MS, SPME)

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS):

GCxGC-MS offers significantly enhanced separation power compared to conventional one-dimensional GC-MS. leco.comleco.com This technique utilizes two columns with different stationary phase selectivities connected by a modulator. leco.comleco.com The modulator traps fractions of eluent from the first column and then rapidly injects them onto the second, shorter column for a fast secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution, allowing for the separation of co-eluting compounds and improved sensitivity. leco.comleco.comnih.gov This enhanced separation is particularly beneficial for complex matrices where this compound might be present alongside numerous other compounds. nih.govnemc.us

Solid-Phase Microextraction (SPME):

SPME is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. rsc.org A fused-silica fiber coated with a stationary phase is exposed to the sample (either in headspace or immersed in liquid), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. rsc.orgrestek.com SPME is highly effective for extracting volatile and semi-volatile organic compounds from various matrices. scispace.com Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/PDMS (DVB/CAR/PDMS), can be selected to optimize the extraction of specific analytes. nih.govrsc.org

Key Advantages of SPME:

Solvent-free: Reduces waste and potential for contamination.

High sensitivity: Concentrates analytes, leading to lower detection limits. scispace.com

Versatility: Can be used for a wide range of analytes and sample types. restek.com

Specialized Analytical Derivatization Methods

On-Fibre Derivatization for Volatile Compound Analysis

On-fibre derivatization is an advanced SPME technique where the derivatizing agent is loaded onto the SPME fiber prior to or during sample extraction. researchgate.net This approach allows for the simultaneous extraction and derivatization of target analytes, simplifying the workflow and improving reaction efficiency. researchgate.netcopernicus.orgcopernicus.org

For carboxylic acids, on-fibre derivatization can be employed to convert them into more volatile and GC-amenable derivatives directly on the fiber. researchgate.netcopernicus.org For instance, a fiber can be coated with a reagent that reacts with the carboxylic acid group. After extraction, the derivatized analytes are thermally desorbed in the GC inlet.

Research Findings: This technique has been successfully applied to the analysis of various multi-oxygenated volatile organic compounds, including carboxylic acids, in air samples. researchgate.netcopernicus.org By using specific derivatization agents loaded onto the fiber, researchers have achieved low detection limits (in the pptV range) and high accuracy. researchgate.netcopernicus.orgcopernicus.org This method offers near-real-time monitoring capabilities with direct sampling, which is a significant advantage for atmospheric and environmental analysis. researchgate.netcopernicus.org

Applications in Organic Synthesis and Chemical Biology

Role as a Synthetic Building Block and Intermediate

The combination of a reactive lactone and a modifiable carboxylic acid functional group within a compact cyclic framework allows 4-Methyl-2-oxooxolane-3-carboxylic acid to serve as a key starting material and intermediate in multi-step synthetic pathways.

Fused pyrimidine (B1678525) systems are core structures in many biologically active compounds, including several approved drugs. youtube.comnih.gov The synthesis of these ring systems often involves the condensation of a β-dicarbonyl compound or its equivalent with a dinucleophilic reagent like urea (B33335) or thiourea (B124793). This compound, possessing a ketone-like character at the C2-carbonyl and an adjacent activatable carboxylic acid, can serve as a valuable precursor for pyrimidine-fused heterocycles.

The general synthetic strategy involves a cyclocondensation reaction. For instance, the reaction of a β-keto ester with thiourea in the presence of a base is a classic method for preparing tetrahydropyrimidine (B8763341) derivatives. nih.gov In the case of this compound, the enolizable ketone within the lactone ring and the neighboring carboxylic acid can react with urea or guanidine (B92328) derivatives to form fused pyrimidine structures, such as furo[2,3-d]pyrimidines. beilstein-journals.orgresearchgate.net Such synthetic routes are of great interest as they provide access to novel scaffolds for medicinal chemistry research. researchgate.netbldpharm.com The reaction mechanism typically proceeds through initial condensation, followed by cyclization and dehydration to yield the aromatic fused heterocyclic system.

As a chiral lactone, this compound is a versatile intermediate for the synthesis of a wide array of organic molecules. The lactone ring can be opened via hydrolysis or alcoholysis to yield linear, polyfunctionalized compounds. The carboxylic acid group provides a handle for various transformations, such as reduction to an alcohol, conversion to an amide, or esterification.

These transformations allow for the elaboration of the carbon skeleton and the introduction of new functionalities, making it a key component in the assembly of complex natural products and other target molecules. The inherent chirality at the C4 position is often exploited to control the stereochemistry of subsequent reactions, a crucial aspect in modern organic synthesis.

The structural motifs present in this compound are found in numerous biologically active compounds. Its utility as a building block extends to the development of Active Pharmaceutical Ingredients (APIs). The functional groups can be modified in the later stages of a synthetic sequence, a strategy known as late-stage functionalization, to create a library of related compounds for structure-activity relationship (SAR) studies. nih.govprinceton.edu

For example, fused-pyrimidine derivatives, which can be synthesized from this lactone, have been identified as potent GPR119 agonists, which are therapeutic targets for type 2 diabetes. nih.gov By using different substituted ureas or guanidines in the condensation step, a variety of analogues can be produced from the this compound scaffold. This approach allows medicinal chemists to fine-tune the pharmacological properties of a lead compound to optimize its efficacy and safety profile.

Integration into Complex Molecular Architecture Construction

Beyond its role as a simple building block, this compound can be employed in advanced synthetic strategies to construct intricate molecular architectures efficiently.

The selective functionalization of otherwise inert C-H bonds is a major goal in modern organic synthesis. youtube.com One powerful strategy is the use of a directing group to guide a metal catalyst to a specific C-H bond. Carboxylic acids have emerged as highly advantageous directing groups because they are common functionalities and can often be removed without a trace after the desired transformation. researchgate.netsioc-journal.cn

The construction of polyfunctionalized carbon frameworks is a central theme in organic synthesis. This compound is an excellent starting point for such endeavors due to its multiple, orthogonally reactive functional groups. A synthetic strategy could involve:

C-H Functionalization: Utilizing the carboxylic acid as a directing group to install a new substituent at the C4 or C5 position.

Lactone Ring Opening: Cleavage of the lactone ring to unmask further functional groups (a hydroxyl and a carboxylic acid/ester).

Functional Group Interconversion: Further modification of the newly introduced substituent and the groups from the opened lactone.

This sequence of reactions allows for the systematic and controlled construction of a highly functionalized acyclic carbon chain with defined stereochemistry. The ability to combine C-H activation with traditional functional group manipulations on a single, compact starting material like this compound provides a powerful and convergent approach to complex molecular targets.

Lead-Oriented Synthesis (LOS) of Diverse Three-Dimensional Scaffolds

Lead-Oriented Synthesis (LOS) is a strategy in drug discovery that focuses on creating novel, three-dimensional (3D) molecular scaffolds that can be elaborated into lead compounds for drug development. There is a strong demand for fragments and scaffolds that are rich in sp³-hybridized carbons, moving away from the flat, sp²-rich aromatic compounds that have traditionally dominated screening libraries. cam.ac.uk Increasing the saturation and three-dimensionality of molecules can have a direct, positive impact on their development properties. cam.ac.uk

The structure of this compound is inherently three-dimensional due to its saturated lactone core. Such scaffolds are sought after because they can present functional groups in well-defined spatial orientations, potentially leading to more specific and effective interactions with biological targets. The synthesis of libraries based on diverse and complex heterocyclic scaffolds is a key goal in modern medicinal chemistry. cam.ac.uk The use of building blocks like this γ-butyrolactone derivative allows for the generation of molecules with greater shape diversity, which is an effective way to explore new areas of chemical space. cam.ac.uk

Relevance in Material Sciences and Nanotechnology

Beyond its applications in the life sciences, the chemical properties of this compound lend themselves to the field of material sciences, particularly in the burgeoning area of nanotechnology.

Role as Stabilizing or Capping Agents in Nanomaterial Synthesis

In the synthesis of metallic nanoparticles, stabilizing or capping agents are crucial for controlling particle growth, preventing aggregation, and ensuring the stability of the colloidal suspension. frontiersin.orgnih.gov Carboxylic acids are a well-established class of capping agents, where the carboxylate group (–COO⁻) effectively adsorbs onto the surface of the nanoparticles. nih.govmdpi.com This interaction provides electrostatic stabilization, which is critical for maintaining the desired size and monodispersity of the nanoparticles, properties that are essential for their application. nih.gov

The carboxylate moieties can bind to the nanoparticle surface, and this stabilization is often pH-dependent; changes in pH can alter the surface charge and lead to particle growth or aggregation. nih.gov Biomolecules containing functional groups like carboxylates are widely used for this purpose in "green synthesis" approaches. frontiersin.org Given its structure, this compound possesses the necessary carboxylic acid functional group to act as a capping agent in the synthesis of various nanomaterials, such as silver nanoparticles. nih.govmdpi.com

Table 1: Research on Carboxylic Acids as Nanoparticle Stabilizing Agents This table is interactive and allows for sorting and filtering of data.

| Capping Agent | Nanoparticle Type | Key Finding | Reference |

|---|---|---|---|

| Adipic Acid | Silver (AgNPs) | Carboxylate groups stabilize nanoparticles; used for colorimetric sensing of Hg²⁺ ions. | nih.gov |

| Oleic Acid | Cobalt (Co) | Provides superior stabilization and control of particle growth, preventing oxidation. | frontiersin.org |

| Various Fatty Acids | Bismuth Tungstate (Bi₂WO₆) | Chemically adsorbed onto the nanoparticle surface via carbonyl functional groups. | frontiersin.org |

| Biosurfactants | Silver (AgNPs) | Act as a green alternative to synthetic surfactants for nanoparticle stabilization. | nih.gov |

Potential as Biologically Relevant Molecular Scaffolds

The structure of this compound is suggestive of its potential as a core scaffold for molecules with biological activity, meriting its exploration in biochemical and drug discovery contexts.

Exploration of Molecular Interactions within Biochemical Pathways

Small molecules serve as essential probes for investigating biological targets and their roles in biochemical pathways. semanticscholar.org The generation of diverse small-molecule libraries is a powerful strategy for discovering new therapeutic agents. semanticscholar.org The structural motifs within this compound—a lactone ring (a common feature in many natural products) and a carboxylic acid (a key group for forming hydrogen bonds)—provide points for potential molecular recognition within biological systems, such as the active sites of enzymes. By incorporating such scaffolds into screening libraries, researchers can probe interactions within various pathways, potentially identifying novel inhibitors or modulators. Virtual screening of large chemical databases, such as those from ChemDiv, is a common method used to identify compounds that may interact with specific biological targets like proteins and enzymes. chemdiv.com

Contribution to Chemically Diverse Libraries for Biological Screening

The effectiveness of a biological screening campaign depends heavily on the chemical diversity of the compound library used. nih.gov A major goal in modern drug discovery is to build libraries that expand the accessible chemical space beyond what is currently available, with a focus on complexity and three-dimensionality. nih.gov Fragment-based library design, for instance, often follows a "rule of three," which provides guidelines for the physicochemical properties of the fragments. cam.ac.uk

The scaffold of this compound aligns well with the principles of modern library design. Its non-flat, sp³-rich core, combined with functional handles (the carboxylic acid), makes it an attractive starting point for creating a collection of novel compounds. cam.ac.uk Diversity-Oriented Synthesis (DOS) aims to generate structurally complex and diverse molecules, and utilizing scaffolds like this γ-butyrolactone can lead to libraries with a good distribution of shapes and properties, increasing the probability of finding hits against multiple biological targets. cam.ac.uksemanticscholar.org

Table 2: Guideline Properties for Fragment-Based Library Design This table is interactive and allows for sorting and filtering of data.

| Property | "Rule of Three" Guideline | Hypothetical Value for this compound |

|---|---|---|

| Molecular Weight (MW) | ≤ 300 Da | ~144.12 Da |

| Hydrogen Bond Donors (HBD) | ≤ 3 | 1 |

| Hydrogen Bond Acceptors (HBA) | ≤ 3 | 3 |

| cLogP | ≤ 3 | < 1 |

| Fraction of sp³ carbons (Fsp³) | High | 0.8 |

Data is based on guidelines presented in cited literature. cam.ac.uk

Computational and Theoretical Studies of 4 Methyl 2 Oxooxolane 3 Carboxylic Acid

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of a molecule are fundamental to understanding its physical properties and chemical reactivity. For 4-Methyl-2-oxooxolane-3-carboxylic acid, these aspects can be meticulously investigated using quantum chemical calculations.

Electronic Structure: The distribution of electrons within the molecule governs its polarity, reactivity, and spectroscopic properties. Methods such as Density Functional Theory (DFT) can be employed to calculate the molecular orbital energies, electron density distribution, and electrostatic potential. These calculations would likely reveal a significant polarization of the electron density towards the oxygen atoms of the carbonyl and carboxylic acid groups, rendering these sites susceptible to nucleophilic attack. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are critical in predicting the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO gap provides an indication of the molecule's kinetic stability.

| Computational Method | Parameter Investigated | Anticipated Finding for this compound |

| Density Functional Theory (DFT) | Molecular Orbital Energies | Identification of HOMO and LUMO, with the HOMO likely localized on the lactone ring and the LUMO on the carboxylic acid and carbonyl groups. |

| Electrostatic Potential Mapping | Charge Distribution | High negative potential around the oxygen atoms, indicating sites for electrophilic attack. |

| Conformational Search (e.g., with MMFF94) | Stable Conformers | Identification of low-energy conformers, likely characterized by specific ring puckering and orientation of the carboxylic acid group. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular Interactions | Analysis of potential intramolecular hydrogen bonds between the carboxylic acid and the lactone carbonyl group. |

Reaction Mechanism Prediction and Validation

Computational chemistry provides a powerful platform for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the corresponding activation energies.

For instance, the synthesis of this compound itself can be studied computationally. Potential synthetic routes, such as the carboxylation of 4-methyl-γ-butyrolactone or the cyclization of a suitable precursor, can be modeled. Theoretical calculations can help in predicting the feasibility of a proposed reaction pathway and identifying potential side reactions.

Furthermore, the reactivity of this compound in various transformations can be explored. This includes reactions such as esterification of the carboxylic acid group, ring-opening of the lactone, or reactions at the α-carbon to the carboxylic acid. Computational studies can predict the regioselectivity and stereoselectivity of these reactions, providing valuable guidance for experimental design. Validation of these predicted mechanisms often involves comparing calculated activation energies with experimentally determined reaction rates or comparing predicted product distributions with experimental observations.

Molecular Dynamics and Conformational Sampling

While static quantum chemical calculations provide information about stationary points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For this compound, MD simulations can be used to study its conformational dynamics in different environments, such as in aqueous solution or in a non-polar solvent. These simulations can reveal the timescales of conformational transitions, such as ring puckering and rotation of the carboxylic acid group. This information is crucial for understanding how the molecule explores its conformational space and how this might influence its interactions with other molecules, such as enzymes or receptors in a biological context.

Furthermore, MD simulations can be used to calculate various thermodynamic properties, such as the free energy of solvation, which is important for understanding the molecule's solubility and partitioning behavior.

| Simulation Type | Property Studied | Potential Insights for this compound |

| Gas Phase MD | Intrinsic Dynamics | Exploration of the inherent flexibility and conformational landscape in the absence of solvent effects. |

| Solvated MD (e.g., in water) | Solvation Effects & Dynamics | Understanding how solvent interactions influence conformational preferences and the dynamics of intramolecular hydrogen bonding. |

| Umbrella Sampling | Free Energy Profiles | Calculation of the free energy barrier for specific conformational changes, such as the rotation of the carboxylic acid group. |

Rational Design of Synthetic Routes and Catalysts

Computational chemistry plays a pivotal role in the rational design of more efficient and selective synthetic routes and catalysts. By providing a detailed understanding of reaction mechanisms and the factors that control reactivity, computational methods can guide the optimization of existing synthetic protocols and the development of novel ones.

In the context of this compound, computational studies could be employed to design catalysts for its stereoselective synthesis. For example, if a specific stereoisomer is desired, computational docking and transition state modeling could be used to design a chiral catalyst that preferentially forms that isomer. By calculating the interaction energies and the activation barriers for the formation of different stereoisomers in the presence of a catalyst, researchers can screen potential catalyst candidates in silico before embarking on time-consuming and expensive experimental work.

Similarly, computational methods can aid in the design of more efficient synthetic routes by identifying reaction conditions that favor the desired product and minimize the formation of byproducts. This could involve exploring the effects of different solvents, temperatures, and reagents on the reaction pathway and energetics.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹³C NMR resolve the methyl group (δ ~1.2–1.5 ppm) and ketone/acid carbonyl signals (δ ~170–210 ppm) .

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline derivatives (e.g., chromene-carboxylic acid analogs) .

- HPLC-MS : Quantifies enantiomeric excess in racemic mixtures using chiral columns (e.g., C18 with polar modifiers) .

How can researchers resolve enantiomeric mixtures of this compound derivatives?

Advanced Research Focus

Synthetic routes like Friedel-Crafts acylation often yield racemic mixtures . To separate enantiomers:

- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases.

- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer of ester precursors .

Challenges : Ensure kinetic control during enzymatic reactions to avoid racemization.

What strategies optimize reaction yields for this compound under anhydrous conditions?

Q. Advanced Research Focus

- Moisture-Sensitive Catalysts : Employ BF₃·Et₂O in rigorously dried solvents (e.g., THF or DCM) to prevent hydrolysis .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in cyclization steps .

- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to trap water or acidic byproducts.

How should researchers address contradictions in spectroscopic data for this compound analogs?

Advanced Research Focus

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Keto-enol equilibria in oxolane derivatives can shift under varying pH or solvent polarity .

- Impurity Profiles : Side products from incomplete cyclization (e.g., open-chain acids) require rigorous purification via recrystallization or preparative HPLC .

Resolution : Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

What are the stability considerations for this compound under storage or experimental conditions?

Q. Advanced Research Focus

- Thermal Stability : Decomposition above 200°C necessitates storage at –20°C in amber vials .

- pH Sensitivity : The carboxylic acid group may decarboxylate under strongly acidic/basic conditions; buffer solutions (pH 4–6) are recommended for aqueous studies .

- Light Sensitivity : UV exposure can degrade conjugated ketone systems; use light-protective containers .

How can computational methods aid in the design of this compound derivatives with enhanced bioactivity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.